Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
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Overview
Description
Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with methyl acetate under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
- Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester
Uniqueness
Methyl [(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is unique due to its specific thieno[2,3-d]pyrimidine core and the presence of a sulfanyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H14N2O3S2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
methyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C12H14N2O3S2/c1-6-7(2)19-10-9(6)11(16)14(3)12(13-10)18-5-8(15)17-4/h5H2,1-4H3 |
InChI Key |
ZXDFKGWMKIYSRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)OC)C)C |
Origin of Product |
United States |
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